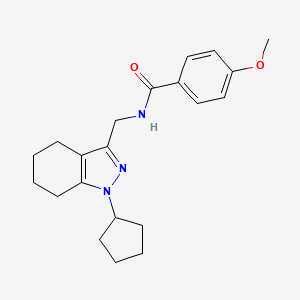![molecular formula C16H16BrNO5S B2715162 2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2034539-13-2](/img/structure/B2715162.png)
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzo[b][1,4]dioxin moiety, which is a type of aromatic compound . It also contains a benzenesulfonamide group, which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These studies highlight the compounds' effective photophysical and photochemical properties, including high singlet oxygen quantum yield, which are essential for Type II photosensitizers in PDT. The photodegradation quantum yield and good fluorescence properties of these compounds make them potential candidates for cancer therapy, leveraging their ability to generate reactive oxygen species upon light activation to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Several benzenesulfonamide derivatives have been synthesized and tested for their potential as enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isoforms. These compounds show significant inhibitory activity against human cytosolic isoforms hCA I and II, which play crucial roles in physiological processes such as respiration and the acid-base balance. The inhibitory effects of these sulfonamides on CA enzymes suggest their potential in designing therapeutic agents for conditions where CA activity modulation is beneficial (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Antimicrobial and Antitumor Activities
Research into benzenesulfonamide derivatives has also explored their antimicrobial and antitumor potential. Specific derivatives have shown interesting cytotoxic activities against tumor cells, highlighting their potential in anti-tumor activity studies. Furthermore, these compounds' ability to strongly inhibit certain CA isoforms contributes to their therapeutic potential, suggesting their use in developing new anticancer strategies (Gul et al., 2016).
Environmental and Analytical Chemistry Applications
Benzenesulfonamide derivatives have been identified as emerging contaminants due to their widespread use in industrial and household applications. Studies focusing on the occurrence of these compounds in environmental samples, such as outdoor air particulate matter, underline the importance of monitoring and understanding their environmental impact. This research also contributes to assessing human exposure to these compounds and evaluating potential health risks, emphasizing the need for effective analytical methods to detect and quantify these contaminants in various environments (Maceira, Marcé, & Borrull, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-10-13(19)11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,13,18-19H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVGYIIDYANNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

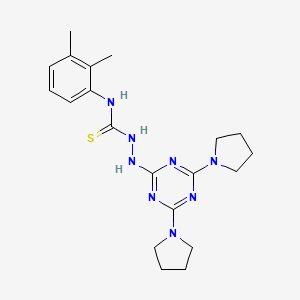
![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)
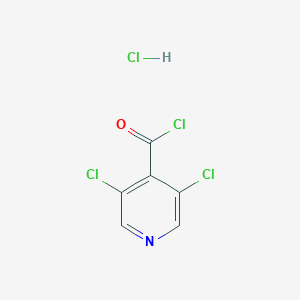
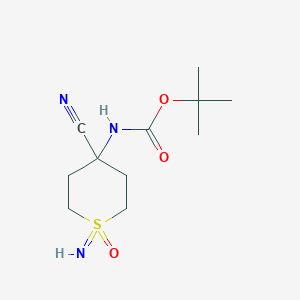
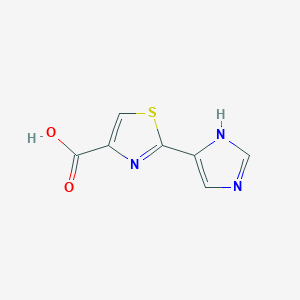
![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)
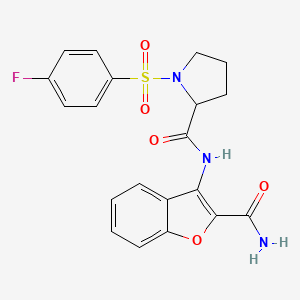
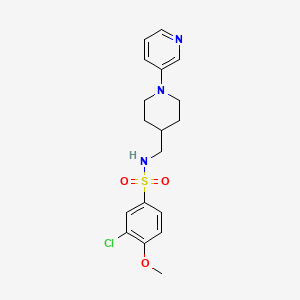

![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)
